![molecular formula C15H16F2N2O2 B2836702 4-(3-(Fluoromethyl)azetidine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 2034559-77-6](/img/structure/B2836702.png)
4-(3-(Fluoromethyl)azetidine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one
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Description
4-(3-(Fluoromethyl)azetidine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and potential therapeutic effects.
Scientific Research Applications
Synthesis and Chemical Properties
Azetidine and Pyrrolidine Derivatives Synthesis : A study by Doll et al. (1999) discusses the synthesis of azetidine derivatives like A-85380, a potent ligand for human alpha4beta2 nicotinic acetylcholine receptors. This compound includes similar structural elements to the one you're interested in.
Trifluoromethyl Nitrogen Heterocycles : Meyer (2016) focuses on the synthetic chemistry of fluorinated aziridines, azetidines, and pyrrolidines. These heterocycles, including ones similar to your compound of interest, are crucial as building blocks in medicinal chemistry Meyer, F. (2016).
Structural Analysis of Similar Compounds : Sharma et al. (2013) synthesized a related compound, 3'-[(4-Fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1 H )-one, and analyzed its crystal structure, providing insights into the structural aspects of similar fluorophenyl-pyrrolidinone derivatives Sharma et al. (2013).
Potential Biological Applications
Nicotinic Acetylcholine Receptor Binding : The study by Doll et al. (1999) also explores the in vivo binding properties of fluorinated azetidine derivatives to nicotinic acetylcholine receptors, suggesting potential applications in neuropharmacology and imaging techniques like PET Doll et al. (1999).
Enantioselective Functionalization : Jain et al. (2016) describe a method for the enantioselective α-C–H coupling of amines, including azetidines and pyrrolidines, which is significant in drug discovery, showing how structural analogs of your compound can be functionalized for potential pharmaceutical applications Jain, P., Verma, P., Xia, G., & Yu, J.-Q. (2016).
Antimicrobial Activity of Pyrrolidinones : The synthesis and antimicrobial activity of pyrrolidinone derivatives, including those with structural similarities to the compound , were studied by Rani and Reddy (2018), highlighting potential applications in developing new antibiotics Rani, V., & Reddy, P. R. (2018).
properties
IUPAC Name |
4-[3-(fluoromethyl)azetidine-1-carbonyl]-1-(4-fluorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O2/c16-6-10-7-18(8-10)15(21)11-5-14(20)19(9-11)13-3-1-12(17)2-4-13/h1-4,10-11H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIIALOZAIVBQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)N3CC(C3)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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